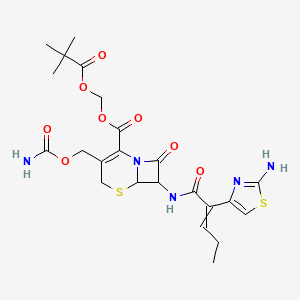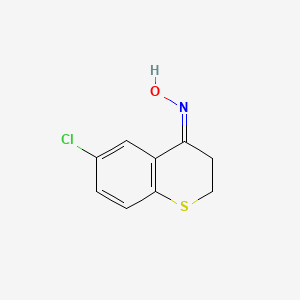
Cananga oil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cananga oil, derived from the flowers of the Cananga tree (Cananga odorata), is a highly valued essential oil known for its sweet, floral aroma. The Cananga tree is native to Southeast Asia, including countries like the Philippines, Malaysia, and Indonesia . The oil is widely used in the fragrance industry, aromatherapy, and traditional medicine due to its calming and therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cananga oil is primarily extracted through steam distillation of the fresh flowers of the Cananga tree . The flowers are subjected to hydrodistillation using a Clevenger-type apparatus for about 6 hours, resulting in a pleasant-smelling oil with a yield of approximately 1.1% .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to handle larger quantities of flowers. The quality of the oil is differentiated based on its chemical constituents, which can vary depending on the extraction methods, conditions of the flowers, and their origins .
Analyse Des Réactions Chimiques
Types of Reactions: Cananga oil undergoes various chemical reactions, including oxidation, reduction, and substitution. The oil contains several chemical compounds such as linalool, beta-caryophyllene, and germacrene D, which contribute to its aroma and therapeutic properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the primary constituents of this compound, such as linalool oxide, reduced beta-caryophyllene, and substituted germacrene derivatives .
Applications De Recherche Scientifique
Cananga oil has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
- Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research .
Medicine:
- Investigated for its potential antiarthritic, antinociceptive, and anti-inflammatory effects in experimental models .
- Used in aromatherapy to alleviate stress, anxiety, and depression .
Industry:
Mécanisme D'action
The mechanism of action of Cananga oil involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: this compound reduces the infiltration of leukocytes and the formation of joint edema in models of arthritis.
Antinociceptive Effects: The oil reduces mechanical hyperalgesia and nociceptive responses in experimental models.
Antioxidant Activity: The oil exhibits significant antioxidant activity, which helps in reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Lavender Oil: Known for its calming and relaxing properties, similar to Cananga oil.
Rose Oil: Another floral essential oil used in perfumery and aromatherapy.
Jasmine Oil: Valued for its sweet, exotic fragrance and therapeutic benefits.
Propriétés
Formule moléculaire |
C76H110O7 |
|---|---|
Poids moléculaire |
1135.7 g/mol |
Nom IUPAC |
4-butan-2-yl-2,5-dimethylphenol;4-butan-2-yl-2,6-dimethylphenol;4-butan-2-yl-2-methylphenol;2-butan-2-ylphenol;3-butan-2-ylphenol;4-butan-2-ylphenol |
InChI |
InChI=1S/2C12H18O.2C11H16O.3C10H14O/c1-5-8(2)11-6-10(4)12(13)7-9(11)3;1-5-8(2)11-6-9(3)12(13)10(4)7-11;2*1-4-8(2)10-5-6-11(12)9(3)7-10;1-3-8(2)9-4-6-10(11)7-5-9;1-3-8(2)9-5-4-6-10(11)7-9;1-3-8(2)9-6-4-5-7-10(9)11/h2*6-8,13H,5H2,1-4H3;2*5-8,12H,4H2,1-3H3;3*4-8,11H,3H2,1-2H3 |
Clé InChI |
SGWBYTCMEXVSFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC(=CC=C1)O.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC=CC=C1O.CCC(C)C1=CC(=C(C(=C1)C)O)C.CCC(C)C1=C(C=C(C(=C1)C)O)C |
Numéros CAS associés |
1802013-83-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride](/img/structure/B13384980.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)



![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)




![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)


